molecular formula C14H28N2O4S2 B8332911 Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride

Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride

Cat. No.: B8332911
M. Wt: 352.5 g/mol
InChI Key: KVVSTQBOEJNEKY-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride is a derivative of cystine, an amino acid that plays a crucial role in the formation of disulfide bonds in proteins. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride can be synthesized through the reaction of cystine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like methanol, resulting in the formation of N,N′-bis-tert-butoxycarbonyl-L-cystine di-tert-butyl ester .

Industrial Production Methods

While specific industrial production methods for cystine di-tert-butyl ester are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated systems and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol groups in cystine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Regeneration of thiol groups.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for cystine di-tert-butyl ester involves its role as a protecting group. By temporarily masking the thiol groups in cystine, it prevents unwanted reactions during peptide synthesis. The ester groups can be removed under mild conditions, restoring the thiol groups for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride is unique due to its specific application in protecting thiol groups during peptide synthesis. Its stability and ease of removal under mild conditions make it particularly valuable in synthetic chemistry .

Properties

Molecular Formula

C14H28N2O4S2

Molecular Weight

352.5 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6/h9-10H,7-8,15-16H2,1-6H3/t9-,10-/m0/s1

InChI Key

KVVSTQBOEJNEKY-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N

Canonical SMILES

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N

Origin of Product

United States

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